4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Description

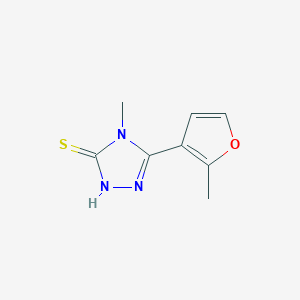

4-Methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 4, a 2-methyl-3-furyl moiety at position 5, and a thiol (-SH) group at position 2. Triazole-3-thiol derivatives are renowned for diverse applications, including antioxidant , antimicrobial , and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-methyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-5-6(3-4-12-5)7-9-10-8(13)11(7)2/h3-4H,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWZVZTQLDDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366299 | |

| Record name | 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725218-31-5 | |

| Record name | 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a sequence involving:

- Preparation of appropriate hydrazide or thiosemicarbazide precursors derived from 2-methyl-3-furoic acid or related derivatives.

- Formation of thiosemicarbazides by reaction with aryl isothiocyanates or carbon disulfide.

- Cyclization under alkaline conditions to form the 1,2,4-triazole ring bearing the thiol group.

- Purification and isolation of the final triazole-thiol compound.

This approach is consistent with classical methods for 1,2,4-triazole-3-thiol synthesis, adapted to incorporate the 2-methyl-3-furyl substituent.

Detailed Synthetic Route from Literature

A representative synthesis reported involves the following steps:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-methyl-3-furoyl chloride + 4-methyl-3-thiosemicarbazide + pyridine, room temp, 4 h | Formation of 1-(2-methyl-3-furoyl)-4-methyl-3-thiosemicarbazide intermediate | Not specified |

| 2 | Sodium bicarbonate (aqueous, 1 M), 100 °C, overnight stirring | Cyclization to form the triazole ring | Not specified |

| 3 | Acidification with HCl to pH ~6, 0 °C | Precipitation and isolation of this compound | Isolated yield ~40-80% (varies by source) |

This method is adapted from procedures for related 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol compounds, with the methyl substitution on the furan ring introduced via the starting acid chloride.

Alternative Preparation via Thiosemicarbazide Cyclization

Another well-documented approach involves:

- Synthesis of potassium 3-(2-methyl-3-furoyl) dithiocarbazate by reacting 2-methyl-3-furoyl hydrazide with carbon disulfide in ethanolic potassium hydroxide.

- Condensation of this intermediate with aryl isothiocyanates to form 1,4-substituted thiosemicarbazides.

- Ring closure of these thiosemicarbazides in alkaline medium (e.g., sodium hydroxide reflux) to yield the triazole-3-thiol derivative.

This method yields the target compound in moderate to good yields (62-79%) and allows for structural variation at the aryl substituent.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, benzene, or aqueous media | Ethanol commonly used for initial reactions; benzene for condensation steps |

| Temperature | Room temperature to reflux (60-100 °C) | Cyclization often requires reflux or elevated temperature |

| pH | Alkaline (NaOH or KOH) for cyclization; acidification for isolation | pH control critical for ring closure and precipitation |

| Reaction Time | 4 hours to overnight (12-18 h) | Longer times favor complete cyclization |

| Purification | Recrystallization from methanol or ethanol | Ensures high purity of final product |

Analytical Data Supporting Preparation

The synthesized this compound is characterized by:

| Technique | Key Observations |

|---|---|

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), SH stretch (~2560-2775 cm⁻¹), C=N (~1618 cm⁻¹), C-O-C (furan ring) bands |

| ¹H NMR | Signals for NH₂ (~5.8 ppm), furan protons (6.6-7.9 ppm), SH proton (~13.9 ppm), methyl groups (~3.8-4.0 ppm) |

| ¹³C NMR | Resonances corresponding to furan carbons (~110-145 ppm), triazole carbons (~140-156 ppm), methyl carbons (~11-15 ppm) |

| Elemental Analysis | Consistent with molecular formula C8H9N3OS; carbon, hydrogen, nitrogen, sulfur percentages within ±0.1% of calculated values |

These data confirm the successful formation of the triazole-thiol structure with the 2-methyl-3-furyl substituent.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles and furans.

Scientific Research Applications

4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: Used in the development of novel materials with specific electronic and optical properties.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the triazole ring critically influence solubility, melting points, and stability. Key comparisons include:

Key Observations :

- Bulky substituents like phenylcyclopropyl may improve binding to biological targets .

- Nitrophenyl (electron-withdrawing) groups in reduce antioxidant capacity but may favor other applications (e.g., ligand synthesis) .

Antioxidant Activity

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Exhibited strong DPPH• and ABTS•+ radical scavenging due to -NH₂ and -SH groups .

- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives : Showed moderate antiradical activity (DPPH assay) .

Antimicrobial and Antifungal Activity

Unique Features of this compound

- Furyl Substituent : The 2-methyl-3-furyl group may confer unique steric effects and enhance lipophilicity, improving membrane permeability compared to phenyl or pyridyl analogs .

- Potential Applications: Predicted roles in antioxidant drug design, antimicrobial agents, or aroma-related chemistry due to furan derivatives .

Biological Activity

4-Methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, with CAS Number 725218-31-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₈H₉N₃OS

- Molecular Weight : 193.24 g/mol

- Structure : The compound features a triazole ring with a thiol group, which is critical for its biological activity.

Synthesis

The synthesis of triazole derivatives often involves the reaction of various electrophiles with triazole precursors. For instance, the compound can be synthesized through condensation reactions involving thiol derivatives and substituted aromatic compounds. Various synthetic routes have been explored to optimize yield and purity, typically achieving yields between 70% to 80% for related compounds .

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound this compound has shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Toxicity (%) |

|---|---|---|---|

| 7f | HepG2 | 16.782 | 1.19 ± 0.02 |

| 7a | HepG2 | 20.667 | 2.46 |

The derivative labeled as 7f , which contains two methyl groups at specific positions on the phenyl ring, exhibited the highest anti-proliferative activity among its analogs . The low toxicity of these compounds further supports their potential as therapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, triazole derivatives have also been evaluated for their antimicrobial activity. A study highlighted the effectiveness of similar triazole compounds against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens such as Candida albicans:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Candida albicans | Significant |

These findings indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease contexts .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can be significantly influenced by their structural features. Key observations from SAR studies include:

- Substituents on the Triazole Ring : Methyl groups at specific positions enhance anticancer activity.

- Presence of Thiol Groups : Essential for interaction with biological targets and enhancing solubility.

Research has shown that modifications to the triazole structure can lead to variations in potency and selectivity against different cancer types and microbial strains .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- HepG2 Cell Line Study : Investigated various derivatives including this compound for their anti-cancer effects using MTT assays.

- Antifungal Activity Assessment : A series of related compounds were tested against fungal strains with promising results indicating potential therapeutic applications in treating fungal infections.

Q & A

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

- Methodological Answer : Use 2D NMR (e.g., COSY, HSQC) to assign proton and carbon signals. For 4-(3-methylphenyl)-5-phenyl derivatives, HSQC confirmed correlations between aromatic protons and quaternary carbons, resolving ambiguities in crowded regions .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.